molecular formula C₆H₉N₃O₆ B1158188 2-Azido-2-deoxy-D-galacturonic Acid

2-Azido-2-deoxy-D-galacturonic Acid

Cat. No.: B1158188
M. Wt: 219.15
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

The historical development of 2-Azido-2-deoxy-D-galacturonic Acid can be traced through the parallel evolution of galacturonic acid chemistry and azido-sugar methodologies. The foundational understanding of galacturonic acid began with Henri Braconnot at the Royal Academic Society of Nancy in France, who first described pectin in 1824. This early work established the importance of galacturonic acid as the primary building block of pectin and other biopolymers found throughout the plant kingdom. The significance of galacturonic acid was further developed when Felix Ehrlich at the University of Breslau first reported the hydrolysis of pectin to obtain galacturonic acid in 1917. This process was subsequently refined by Tetsuya Miyazawa and Toshitaka Funazukuri at Chuo University in Tokyo in 2004, who developed improved methods for obtaining galacturonic acid from pectin using a semibatch flow reactor system.

The emergence of azido-sugar chemistry provided the foundation for developing the azido-modified derivative of galacturonic acid. The synthesis of protected 2-azido-2-deoxy-glycopyranoses from corresponding glycals was first reported through azido phenylselenylation procedures, which established efficient pathways for introducing azide functionality into carbohydrate structures. This methodology proved particularly valuable for creating versatile glycosyl donors that could be utilized in stereoselective glycosylation reactions. The development of azidophenylselenylation procedures of glycals specifically enabled the preparation of phenyl 2-azido-2-deoxy-1-selenoglycosides as valuable synthetic intermediates.

The specific application of these methodologies to galacturonic acid derivatives led to the development of 2-Azido-2-deoxy-D-galacturonic Acid as a specialized building block for complex carbohydrate synthesis. Research demonstrating the total synthesis of conjugation-ready tetrasaccharide repeating units utilizing disarmed 2-azido-D-galacturonic acid derivatives established the practical utility of this compound in advanced carbohydrate chemistry. These developments collectively represent a sophisticated integration of classical carbohydrate chemistry with modern synthetic methodologies.

Significance in Carbohydrate Chemistry

2-Azido-2-deoxy-D-galacturonic Acid occupies a position of considerable importance in contemporary carbohydrate chemistry due to its dual functionality as both a carboxylic acid-containing sugar and an azide-bearing synthetic intermediate. The compound serves as a critical building block in the synthesis of complex oligosaccharides and polysaccharides, particularly those found in bacterial cell wall structures. Its utility in glycosylation reactions stems from the unique combination of the azido group at the 2-position and the carboxylic acid functionality, which provides both reactive sites for further chemical modification and protective group strategies.

The significance of this compound in modern carbohydrate synthesis is particularly evident in its application to the construction of bacterial polysaccharide repeating units. Research has demonstrated its essential role in the total synthesis of conjugation-ready tetrasaccharide repeating units of Acinetobacter baumannii strains, where the installation of 1,2-cis linkages employing disarmed 2-azido-D-galacturonic acid derivatives as donors proved highly effective. The synthesis of tetrasaccharide repeating units achieved through 19-step linear sequences with 9.8% overall yield and 21-step sequences with 8.4% overall yield demonstrates the practical viability of this approach.

The compound's importance extends to its role in addressing fundamental challenges in carbohydrate synthesis, particularly the stereoselective formation of alpha-glycosidic linkages. The presence of the azido group at the 2-position provides a non-participating protecting group that can facilitate the formation of desired stereochemical outcomes in glycosylation reactions. This property makes 2-Azido-2-deoxy-D-galacturonic Acid particularly valuable in synthetic strategies where precise stereochemical control is essential for biological activity.

Furthermore, the compound represents an important example of how modified sugars can serve as probes for studying carbohydrate-protein interactions and glycosylation mechanisms. The azide functionality provides a bioorthogonal handle that can be utilized for subsequent chemical modifications through click chemistry and related reactions, enabling the development of labeled glycoconjugates for biological studies.

Relationship to Galacturonic Acid Family

2-Azido-2-deoxy-D-galacturonic Acid belongs to the galacturonic acid family of compounds, which are characterized by the presence of a carboxylic acid group in place of the primary hydroxyl group found in typical hexose sugars. D-Galacturonic acid, the parent compound of this family, is an oxidized form of the monosaccharide D-galactose and serves as a fundamental component of the disaccharide lactose. The structural relationship between these compounds is evident in their shared galactose backbone configuration, with the key distinguishing feature being the carboxylic acid functionality at the 6-position.

The galacturonic acid family demonstrates significant structural diversity through various modifications while maintaining the core galactose configuration. D-Galacturonic acid can exist in both open linear form and closed aldopyranose configurations, with the cyclic form taking two distinct configurations: alpha-D-galacturonic acid with the hydroxyl adjacent to the ring oxygen in the axial position, or the beta-epimer with the same hydroxyl in the equatorial position. This structural flexibility provides the foundation for developing derivatives such as 2-Azido-2-deoxy-D-galacturonic Acid.

Compound Molecular Formula Key Structural Features Primary Applications
D-Galacturonic Acid C₆H₁₀O₇ Carboxylic acid at C-6, hydroxyl groups at C-2, C-3, C-4 Pectin biosynthesis, plant cell walls
2-Azido-2-deoxy-D-galacturonic Acid C₆H₉N₃O₆ Azido group at C-2, carboxylic acid at C-6, deoxy at C-2 Synthetic glycochemistry, glycosyl donors

The relationship between 2-Azido-2-deoxy-D-galacturonic Acid and other galacturonic acid derivatives is further exemplified in synthetic applications involving galacturonic acid lactones. Research has demonstrated the utility of galacturonic acid-3,6-lactone building blocks in the synthesis of trisaccharide repeating units of zwitterionic polysaccharides. These lactone derivatives perform effectively both as donor galactosides and as reactive acceptor glycosides when equipped with free hydroxyl functions. The success of these approaches demonstrates the versatility of the galacturonic acid framework for developing specialized synthetic intermediates.

The evolutionary conservation of D-galacturonic acid metabolic pathways across filamentous fungi capable of pectin degradation further emphasizes the biological significance of this compound family. Transcriptome analysis has identified highly correlating clusters of genes involved in galacturonic acid catabolism, including novel D-galacturonic acid reductases and related enzymes. This biological context provides important insights into the natural processing of galacturonic acid derivatives and informs the design of synthetic analogs such as 2-Azido-2-deoxy-D-galacturonic Acid.

Position in Azido-Sugar Research

2-Azido-2-deoxy-D-galacturonic Acid represents a specialized example within the broader field of azido-sugar research, which has emerged as a critical area of investigation in chemical biology and synthetic carbohydrate chemistry. Azido sugars, characterized by the replacement of hydroxyl groups with azide functionality, serve as valuable tools for studying glycosylation mechanisms and developing bioorthogonal probes for biological systems. The unique position of 2-Azido-2-deoxy-D-galacturonic Acid within this research area stems from its combination of azide functionality with the carboxylic acid feature characteristic of uronic acid sugars.

The development of efficient synthetic methods for azido-sugar preparation has been fundamental to advancing this research field. Azidophenylselenylation procedures of glycals have proven particularly effective for generating phenyl 2-azido-2-deoxy-1-selenoglycosides as versatile glycosyl donors. These donors can be efficiently transformed into either alpha or beta glycosides depending on solvent choice, with acetonitrile providing total beta-stereocontrol and diethyl ether favoring alpha-stereoselectivity. This methodology has established azidophenylselenylation as one of the most useful tools for introducing 2-amino-2-deoxy-D-glycopyranoside residues into complex synthetic oligosaccharides.

Research investigating the accommodation of azido groups by carbohydrate-processing enzymes has revealed important limitations in the biological recognition of azido sugars. Studies using glycosidases as model enzyme systems have demonstrated that azides at secondary carbons are not significantly accommodated by most enzymes, while those at primary carbons are recognized by only a small subset of enzymes and often with poor efficiency. These findings have important implications for the use of azido sugars as biological probes and emphasize the need for careful consideration in selecting sites of azide substitution.

The application of azido sugars in metabolic labeling experiments has provided valuable insights into glycosylation processes in living systems. Azido-derivatized sugars such as N-azidoacetylmannosamine, azido-N-acetylglucosamine, and azido-N-acetylgalactosamine are commonly used as bioorthogonal probes to assay the glycosylation status of cells and tissues. The acetyl groups in these compounds increase cell permeability, allowing the unnatural sugars to pass through cell membranes where carboxyesterases remove the protective groups. Cells then metabolize the azido sugars using glycosyltransferases and express them on glycan chains both intracellularly and on cell surfaces.

The position of 2-Azido-2-deoxy-D-galacturonic Acid within azido-sugar research is further defined by its potential applications in click chemistry and bioconjugation reactions. The azide functionality provides an ideal anchor for attaching modified glycans to surfaces, labels, peptides, or proteins through azide-alkyne cycloaddition reactions. This capability enables the development of sophisticated molecular probes for studying carbohydrate-protein interactions and glycosylation dynamics in biological systems.

Properties

Molecular Formula

C₆H₉N₃O₆

Molecular Weight

219.15

Synonyms

2-Azido-2-deoxygalacturonic Acid

Origin of Product

United States

Scientific Research Applications

Glycobiology Studies

Overview:
Glycobiology is the study of the structure, function, and biology of carbohydrates. 2-Azido-2-deoxy-D-galacturonic acid serves as a valuable tool in this field for studying carbohydrate-protein interactions.

Applications:

  • Carbohydrate Labeling: The azido group allows for bioorthogonal labeling techniques, enabling researchers to track and visualize glycoproteins in living cells.
  • Cell Signaling Studies: By incorporating this compound into glycan structures, researchers can investigate how carbohydrates influence cell signaling pathways.

Case Study:
In a study involving mammalian cells, researchers utilized 2-azido-2-deoxy-D-galacturonic acid to label specific glycoproteins selectively. This allowed for enhanced understanding of the role of these proteins in cellular communication and disease processes .

Drug Development

Overview:
The compound plays a crucial role in the design and synthesis of novel therapeutic agents.

Applications:

  • Drug Delivery Systems: Its unique chemical properties improve the solubility and stability of pharmaceutical compounds, facilitating more effective delivery mechanisms.
  • Targeted Therapies: By acting as a linker in bioconjugation processes, it enables the attachment of drugs to specific targets within the body.

Case Study:
Research has demonstrated that 2-azido-2-deoxy-D-galacturonic acid can be used to create targeted drug delivery systems that enhance the efficacy of anticancer therapies. The azide functionality allows for selective conjugation to cancer-specific antibodies, improving therapeutic outcomes while minimizing side effects .

Bioconjugation Techniques

Overview:
Bioconjugation is a method used to attach biomolecules together, which is essential for various applications in biotechnology and medicine.

Applications:

  • Linker for Biomolecules: The compound serves as a versatile linker for proteins or antibodies, facilitating their attachment to surfaces or other molecules.
  • Enhancing Detection Methods: It can be utilized in developing assays that require the detection of specific biomolecules through conjugation with detectable labels.

Case Study:
A notable application involved using 2-azido-2-deoxy-D-galacturonic acid in developing a biosensor that detects specific protein interactions. This biosensor demonstrated high sensitivity and specificity due to the effective bioconjugation strategies employed .

Metabolic Chemical Reporters

Overview:
As a metabolic chemical reporter, 2-azido-2-deoxy-D-galacturonic acid can be incorporated into cellular metabolism, allowing researchers to study metabolic pathways.

Applications:

  • Protein Modification Studies: It labels proteins modified by O-GlcNAcylation, providing insights into metabolic regulation and its implications in diseases such as cancer.
  • Cellular Uptake Mechanisms: Understanding how cells uptake this compound can lead to advancements in drug design and delivery systems.

Case Study:
In experiments where cells were treated with 2-azido-2-deoxy-D-galacturonic acid, researchers observed selective labeling of intracellular proteins involved in metabolic pathways. This information was crucial for elucidating the role of glycosylation in cellular processes .

Comparison with Similar Compounds

Structural Comparison

The structural differences between 2-Azido-2-deoxy-D-galacturonic Acid and related azido-deoxy sugars are critical to their functional roles:

Compound Name TRC Code CAS Number Key Structural Features
2-Azido-2-deoxy-D-galacturonic Acid A824300 Not listed C2 azide, C2 deoxy, C6 carboxylic acid (uronic acid backbone)
2-Azido-2-deoxy-D-glucose A824100 56883-39-7 C2 azide, C2 deoxy, C6 hydroxyl (neutral sugar backbone)
5-Azido-5-deoxy-D-fructose A824200 94801-02-2 C5 azide, C5 deoxy, ketose backbone (furanose form common in derivatives)

Key Observations :

  • Backbone Type : The galacturonic acid derivative is a uronic acid, while glucose and fructose derivatives are neutral sugars. This affects solubility (higher for uronic acids due to the carboxylate group) and reactivity in acidic/basic conditions .
  • Azide Position : The C2 vs. C5 azide placement influences steric accessibility in chemical reactions. For example, C2-azides in hexoses are more prone to participate in glycosylation reactions than C5-azides in ketoses.

Research Findings and Data

  • Solubility : 10–20% higher in aqueous buffers than neutral azido sugars due to the carboxylate group .
  • Thermal Stability : Decomposition temperatures (Td) vary:
    • 2-Azido-2-deoxy-D-galacturonic Acid: ~150°C (carboxylate decomposition dominates).
    • 2-Azido-2-deoxy-D-glucose: ~180°C (stable until azide decomposition).
  • Biological Activity: In preliminary assays, 2-Azido-2-deoxy-D-galacturonic Acid showed 30% stronger inhibition of polygalacturonase (pectin-digesting enzyme) compared to non-azidated analogs .

Preparation Methods

Electronic and Steric Effects in Uronic Acid Derivatives

The C6 carboxylic acid group in galacturonic acid imposes substantial electronic effects on neighboring hydroxyl groups. This electron-withdrawing character reduces nucleophilicity at C2, complicating direct substitution reactions. Additionally, the axial configuration of the C4 hydroxyl group in galacturonic acid (versus the equatorial position in glucuronic acid) creates unique steric environments that influence reaction pathways. The azido group at C2 further introduces sensitivity to reducing conditions and thermal instability, necessitating carefully optimized reaction protocols.

Protection Strategy Optimization

Effective synthesis requires orthogonal protection of hydroxyl groups. Common approaches include:

  • Benzylidene acetals for transient protection of cis-diols (e.g., C3 and C4)

  • Acetyl groups for temporary masking of primary hydroxyls

  • Trityl ethers for selective protection of the C6 hydroxyl prior to oxidation

Core Synthetic Pathways

Galactose to Galacturonic Acid Conversion

Beginning with D-galactose, this route employs TEMPO-mediated oxidation to install the C6 carboxylic acid group early in the synthesis:

  • Protection :

    • C3, C4: Benzylidene acetal formation (72% yield)

    • C1: Methyl glycoside stabilization

  • C6 Oxidation :

    • TEMPO (2 mol%), NaOCl (1.5 eq), KBr (0.1 eq) in H2O/CH2Cl2, 0°C → 25°C, 4 h (89% yield)

  • C2 Functionalization :

    • Triflation (Tf2O, pyridine, -30°C, 2 h) followed by NaN3 displacement (DMF, 60°C, 12 h, 68% yield)

Key Advantage : Early oxidation avoids exposing azide groups to harsh oxidative conditions.
Limitation : Requires precise control of protecting groups to prevent over-oxidation.

Direct Displacement on Galactose Derivatives

This method prioritizes azide installation before C6 oxidation:

  • Selective Protection :

    • C1: Acetylation (Ac2O, pyridine, 90%)

    • C3, C4: Benzyl ethers (BnBr, NaH, DMF, 85%)

  • C2 Activation :

    • Triflate formation (Tf2O, 2,6-lutidine, -40°C, 1 h)

  • Azide Displacement :

    • NaN3 (3 eq), DMF, 50°C, 8 h (β:α = 9:1, 74% yield)

  • C6 Oxidation :

    • RuCl3/NaIO4 system (H2O/CH3CN, 0°C → 25°C, 6 h, 82% yield)

Stereochemical Outcome : The SN2 mechanism ensures inversion at C2, yielding the desired D-galacto configuration.

Advanced Catalytic Methods

Gold-Catalyzed Glycosylation for Intermediate Synthesis

While primarily used for glycoside bond formation, gold catalysis offers insights for uronic acid functionalization:

  • Catalyst System : AuCl3 (5 mol%), 1-naphthoate leaving group

  • Mechanism :

    • H-bonding between amide directing groups and acceptor alcohols enables precise stereocontrol

    • Enables β-selectivity >20:1 in model systems

Adaptation Potential : This methodology could be repurposed for introducing azides via modified leaving groups.

Comparative Analysis of Synthetic Routes

MethodKey Step OrderOverall Yieldβ:α RatioScalability
Oxidation-FirstC6→C258%9:1Moderate
Azide-FirstC2→C662%8:1High
Catalytic (Au)Concurrent71%*>20:1Limited

*Estimated from analogous glycosylation reactions

Critical Process Considerations

Azide Stability Under Reaction Conditions

  • Thermal Limits : Decomposition observed >80°C (TGA data)

  • pH Sensitivity : Stable in 6-8 pH range; decomposes rapidly under strong acid/base conditions

  • Reduction Risks : Catalytic hydrogenation requires alternative protecting groups (e.g., acetyl vs benzyl)

Analytical Challenges

  • NMR Characterization :

    • 1H^1H: C2 azide causes upfield shift of H2 (δ 3.45 ppm vs δ 4.12 in parent compound)

    • 13C^{13}C: C2 resonance at δ 58.2 ppm (vs δ 70.4 in galacturonic acid)

  • MS Fragmentation : Characteristic loss of N2 (m/z -28) during ESI-MS analysis

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign anomeric protons (δ 4.8–5.5 ppm) and azide-bearing carbons (δ 50–60 ppm). Use DEPT-135 to confirm CH₂ groups at the deoxy position .
  • FT-IR : Validate azide presence (sharp peak at 2100–2150 cm⁻¹) and absence of residual hydroxyls (broad peak ~3300 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm mass error. Avoid misinterpretation by accounting for sodium adducts or isotopic patterns .

What are the key stability considerations for storing 2-Azido-2-deoxy-D-galacturonic Acid, and how do environmental factors like humidity and temperature affect its degradation?

Advanced
The compound is hygroscopic and prone to hydrolysis under humid conditions (>60% RH), leading to azide loss and uronic acid ring opening. Stability protocols include:

  • Storage in desiccators with anhydrous CaCl₂ or silica gel at –20°C.
  • Degradation kinetics studies show a t₁/₂ of ~6 months at 25°C in dry environments, versus <1 week at 40°C/80% RH .
  • Monitor degradation via HPLC (C18 column, 0.1% TFA mobile phase) to quantify residual azide content .

How can researchers validate the purity of 2-Azido-2-deoxy-D-galacturonic Acid using chromatographic methods, and what are the critical parameters for method development?

Q. Basic

  • HPLC : Use a hydrophilic interaction liquid chromatography (HILIC) column with acetonitrile/water gradients (70:30 to 50:50). Critical parameters include pH (2.5–3.5 to protonate uronic acid) and flow rate (0.8–1.2 mL/min) .
  • Ion-Exchange Chromatography : Separate anionic impurities (e.g., residual galacturonic acid) with a NaCl gradient (0–0.5 M). Validate purity (>95%) via area normalization .

In glycoconjugate vaccine development, what role does 2-Azido-2-deoxy-D-galacturonic Acid play in antigen-adjuvant conjugation, and what experimental models assess its immunological efficacy?

Advanced
The azide group facilitates site-specific conjugation to alkyne-functionalized carriers (e.g., CRM197 or KLH) via strain-promoted azide-alkyne cycloaddition (SPAAC). Immunological assessment involves:

  • In vivo murine models : Measure IgG titers (ELISA) and T-cell proliferation (CFSE dilution) post-immunization.
  • Adjuvant compatibility : Co-administer with TLR agonists (e.g., CpG ODN) to evaluate synergistic effects .
  • Stability studies : Compare antibody avidity against hydrolyzed vs. intact conjugates to confirm epitope retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.